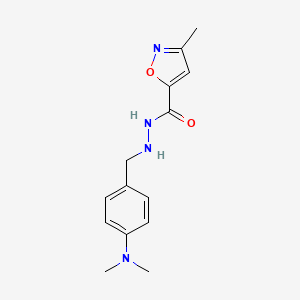

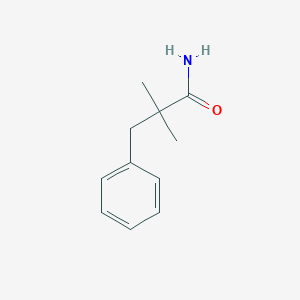

![molecular formula C24H22O6 B3045105 Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy- CAS No. 101913-38-6](/img/structure/B3045105.png)

Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-

Vue d'ensemble

Description

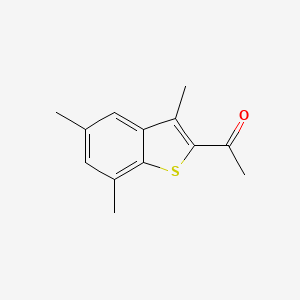

Benzaldehyde, 4,4’-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-] is a chemical compound with the molecular formula C24H22O6 . The molecule contains a total of 54 bonds, including 32 non-H bonds, 20 multiple bonds, 10 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 2 aromatic aldehydes, and 4 aromatic ethers .

Molecular Structure Analysis

The molecule consists of 22 Hydrogen atoms, 24 Carbon atoms, and 6 Oxygen atoms . It contains several functional groups, including aldehyde and ether groups, which are aromatic . The presence of these functional groups and the overall structure of the molecule could influence its reactivity and properties.Chemical Reactions Analysis

Specific chemical reactions involving Benzaldehyde, 4,4’-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy-] are not provided in the search results. The compound’s reactivity would be influenced by its molecular structure, particularly the presence of the aldehyde and ether functional groups .Applications De Recherche Scientifique

Crystal Structures and Hirshfeld Surface Analyses

- Title Compounds Crystallization : 4,4′-{[1,3-phenylenebis(methylene)]bis(oxy)}bis(3-methoxybenzaldehyde) and 4,4′-{[(1,4-phenylenebis(methylene)]bis(oxy)}bis(3-methoxybenzaldehyde) crystallize with half a molecule in the asymmetric unit, exhibiting distinct rotational and inversion symmetry characteristics (Iqbal et al., 2019).

Photoluminescent Properties

- Synthesis and Photoluminescence : The synthesis of phenylene vinylene oligomers, highly photoluminescent, demonstrates significant bathochromic shifts in emission spectra, which align with the formation of low-bandgap emission excimers (Lowe & Weder, 2002).

Molecular Structure and Hydrogen Bonding

- Crystal Structure and Molecular Stability : Compounds like 3,3'-[o-phenylenebis(methyleneoxy)]bis(6-chloroflavone) stabilize through intramolecular C-H.O hydrogen bonds, with crystal packing further stabilized by intermolecular hydrogen bonds (Thinagar et al., 2003).

Novel Cyclization and Synthesis

- Unusual Formation in Hantzsch Synthesis : A unique product formation, not previously reported, was observed under typical Hantzsch reaction conditions, indicating a substituted pyran formation instead of 1,4-DHP (Filipan-Litvić et al., 2007).

Luminescence Properties and Polymerization

- Luminescence Enhancement in Polymers : The inclusion of methylene bridges in the synthesis of poly[2-methoxy-5-(2′-ethyl-hexyloxy)-1,4-phenylenevinylene] (MEH-PPV) enhances luminescence properties, suggesting novel applications in materials science (Lin, Fan, & Chow, 2006).

Antioxidant Activity

- Antioxidant Activity in Synthetic Compounds : Certain bis(arylmethanesulfonylpyrroles and pyrazoles) derivatives displayed high antioxidant activity, with methoxy substituents on aromatic rings enhancing this activity (Lavanya, Padmavathi, & Padmaja, 2014).

Safety And Hazards

Propriétés

IUPAC Name |

4-[[4-[(4-formyl-2-methoxyphenoxy)methyl]phenyl]methoxy]-3-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O6/c1-27-23-11-19(13-25)7-9-21(23)29-15-17-3-5-18(6-4-17)16-30-22-10-8-20(14-26)12-24(22)28-2/h3-14H,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHMIVWXNNDFBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)COC3=C(C=C(C=C3)C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461800 | |

| Record name | Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy- | |

CAS RN |

101913-38-6 | |

| Record name | Benzaldehyde, 4,4'-[1,4-phenylenebis(methyleneoxy)]bis[3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium trifluoro[2-(2-hydroxyethyl)phenyl]boranuide](/img/structure/B3045024.png)

![7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3045040.png)